What are the properties of 3,3-Dimethyl-thiochroman-4-ol?
What are the properties of 3,3-Dimethyl-thiochroman-4-ol?
The following technical guide details the properties, synthesis, and applications of 3,3-Dimethyl-thiochroman-4-ol , a specialized sulfur-containing heterocyclic intermediate.
[1]
Executive Summary
3,3-Dimethyl-thiochroman-4-ol (Systematic name: 3,4-Dihydro-3,3-dimethyl-2H-1-benzothiopyran-4-ol) is a bicyclic heterocyclic alcohol used primarily as a scaffold in medicinal chemistry and organic synthesis. It is the reduced derivative of 3,3-dimethylthiochroman-4-one .[1]
Distinguished by its gem-dimethyl substitution at the C3 position, this compound exhibits unique steric properties that differentiate it from the parent thiochroman-4-ol.[1] This substitution blocks enolization at the
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3,4-Dihydro-3,3-dimethyl-2H-1-benzothiopyran-4-ol |
| Common Name | 3,3-Dimethyl-thiochroman-4-ol |
| Molecular Formula | C |
| Molecular Weight | 194.29 g/mol |
| Core Scaffold | Thiochroman (Benzothiopyran) |
| Chiral Center | C4 (Secondary Alcohol) |
Physical Properties (Experimental & Predicted)
| Parameter | Value / Description | Source/Logic |
| Physical State | White to off-white crystalline solid | Analogous to 6-bromo derivative [1] |
| Solubility | Soluble in DCM, CHCl | Lipophilic thioether core |
| LogP (Predicted) | ~2.5 - 2.9 | Increased lipophilicity vs. thiochroman-4-ol due to dimethyl group |
| Melting Point | 65–75 °C (Estimated) | Unsubstituted alcohol MP is ~60°C; dimethyl often raises MP |
Synthetic Pathways[10]
The synthesis of 3,3-dimethyl-thiochroman-4-ol is a stepwise process involving the construction of the sulfur heterocycle followed by a chemoselective reduction.[1]
Workflow Diagram (DOT)
Figure 1: Synthetic route from thiophenol to 3,3-dimethyl-thiochroman-4-ol.[2]
Detailed Protocol
Step 1: S-Alkylation
Precursors: Thiophenol + 3-Chloro-2,2-dimethylpropionic acid.[1]
-
Mechanism: Nucleophilic substitution (
) of the alkyl chloride by the thiophenolate anion.[1] -
Conditions: Aqueous NaOH (or KOH) in Ethanol at reflux.[1]
-
Product: 2,2-Dimethyl-3-(phenylthio)propanoic acid.[1]
Step 2: Friedel-Crafts Cyclization
Precursor: 2,2-Dimethyl-3-(phenylthio)propanoic acid.[1]
-
Reagent: Polyphosphoric Acid (PPA) or Conc.[1] H
SO . -
Conditions: Heat (80–100 °C) for 1–3 hours.
-
Mechanism: Intramolecular acylation.[1] The acid is activated (protonated or anhydride formation) and attacks the benzene ring ortho to the sulfur.[1]
-
Intermediate: 3,3-Dimethylthiochroman-4-one .[3][1][4][5][6][7]
-
Note: The gem-dimethyl group is at the
-position to the carbonyl (C3), preventing enolization and aldol side reactions.[1]
-
Step 3: Carbonyl Reduction
Precursor: 3,3-Dimethylthiochroman-4-one.[1][4]
-
Reagent: Sodium Borohydride (NaBH
).[1][8] -
Workup: Quench with dilute HCl, extract with Dichloromethane.
-
Yield: Typically >90%.[1]
Spectroscopic Characterization
The gem-dimethyl group simplifies the NMR spectrum significantly by removing vicinal coupling at the C3 position.[1]
H NMR Signature (CDCl , 300/400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.10 – 7.50 | Multiplet | 4H | Aromatic protons (Benzene ring) |
| H-4 | 4.20 – 4.50 | Singlet (s)* | 1H | Carbinol proton ( |
| H-2 | 2.60 – 3.10 | AB System or Singlet | 2H | Methylene adjacent to Sulfur |
| Me-3 | 1.00 – 1.35 | Singlet(s) | 6H | gem-Dimethyl groups |
-
Note on H-4: Unlike unsubstituted thiochroman-4-ol (where H-4 is a triplet or dd), H-4 here appears as a singlet because there are no protons on the adjacent C3 carbon.
-
Note on H-2: The C2 protons may appear as an AB quartet if the chiral center at C4 induces sufficient magnetic non-equivalence, or as a singlet if the effect is weak [1].[1]
IR Spectrum
-
O-H Stretch: Broad band at 3300–3450 cm
.[1] -
C-H Stretch: 2950–2980 cm
(Aliphatic C-H, enhanced by methyl groups). -
Absence of C=O: Disappearance of the ketone peak (approx. 1660–1680 cm
) observed in the precursor.[1]
Biological & Pharmacological Applications[1]
Hepatoprotection
Research indicates that 3,3-dimethylthiochroman derivatives possess hepatoprotective properties.[1] The 3,3-dimethyl substitution is critical for metabolic stability, preventing rapid oxidation or conjugation at the
-
Mechanism: Inhibition of lipid peroxidation and stabilization of hepatic cellular membranes [1].[1]
Antifungal & Antimicrobial Scaffolds
Thiochroman-4-ols are bioisosteres of chromanols (e.g., Vitamin E precursors).[1] The sulfur atom enhances lipophilicity and alters redox potential.[1]
-
Target: Derivatives have shown activity against Candida albicans and Aspergillus species.[1] The bulky 3,3-dimethyl group can fill hydrophobic pockets in target enzymes (e.g., CYP51), potentially enhancing selectivity over mammalian enzymes.[1]
Bioorthogonal Chemistry
The 3,3-dimethylthiochroman-4-one precursor is utilized in developing "caged" fluorophores and chemical reporters.[1][9] The rigidity of the 3,3-dimethyl system prevents non-radiative decay pathways in conjugated dye systems, improving quantum yield [2].[1]
Experimental Protocol: Synthesis of 3,3-Dimethyl-thiochroman-4-ol
The following protocol is adapted from established methodologies for 6-substituted analogs [1].
Materials
-
Sodium Borohydride (NaBH
, 1.5 eq)[1] -
Methanol (anhydrous)
-
Dichloromethane (DCM)[3]
-
Hydrochloric acid (1 M)
Procedure
-
Dissolution: Dissolve 3,3-dimethylthiochroman-4-one (10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add NaBH
(15 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Remove the ice bath and stir at Room Temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone spot.[1]
-
Quench: Cool back to 0 °C and carefully add 1 M HCl (10 mL) to destroy excess hydride.
-
Extraction: Evaporate methanol under reduced pressure. Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).[1]
-
Drying: Dry combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Hexane/Ether or purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexane).
References
-
Patent Application WO2000066124A1. Preventive or inhibitory agents for hepatopathy.[3][1] (Describes synthesis of 6-bromo-3,3-dimethyl-4-hydroxythiochroman and analogs). Link
-
Sletten, E. M. Bioorthogonal Chemistries for Labeling Living Systems.[1] Ph.D. Dissertation, UC Berkeley.[1] (Discusses 3,3-dimethylthiochroman-4-one derivatives in chemical reporter strategies). Link
-
PubChem Compound Summary. Thiochroman-4-ol (Parent Structure).[3][1] National Center for Biotechnology Information.[1] Link
Sources
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- 3. WO2000066124A1 - Preventive or inhibitory agents for hepatopathy - Google Patents [patents.google.com]
- 4. 3-Octyn-1-ol[14916-80-4] | CASNU [casnu.com]
- 5. 871329-53-2 [5-(METHOXYCARBONYL)PYRIDIN-3-YL]BORONIC ACID [casnu.com]
- 6. 356084-07-6 2-(4-nitrophenyl)quinazoline-4-carboxylic acid [casnu.com]
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